BenchChemオンラインストアへようこそ!

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

Formyl peptide receptor GPCR agonism structure–activity relationship

This pyridazinone chemotype is defined by its ortho-chlorophenyl and para-fluorophenyl substitution matrix, a key driver of FPR potency and selectivity. Unlike regioisomers, this specific arrangement locks the acetamide side chain into a near-planar conformation (crystallographic dihedral ≈14.7°), creating a rigid pharmacophore for structure-based drug design. Ideal for Ca²⁺ flux, β-arrestin recruitment, and NF-κB reporter assays to map FPR subtype bias and delineate anti-inflammatory pathways. Secure research-grade material (≥98%) for your next co-crystallization or SAR campaign.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.8 g/mol
Cat. No. B4499954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C18H13ClFN3O2/c19-15-4-2-1-3-14(15)16-9-10-18(25)23(22-16)11-17(24)21-13-7-5-12(20)6-8-13/h1-10H,11H2,(H,21,24)
InChIKeyJZGARTLEQOTIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide – Procurement-Grade Pyridazinone Acetamide for FPR-Targeted Research


2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide (C₁₈H₁₃ClFN₃O₂, MW 357.77) belongs to the 2-arylacetamide pyridazin-3(2H)-one chemotype, a scaffold validated across multiple independent laboratories as a formyl peptide receptor (FPR) agonist pharmacophore [1]. Its distinguishing structural signature—an ortho-chlorophenyl substituent at the pyridazinone 3-position combined with a para-fluorophenyl terminus on the acetamide side chain—places it within a privileged chemical space that has yielded FPR1-selective, FPR2-selective, and dual FPR1/FPR2 agonists with nanomolar to low-micromolar EC₅₀ values [2][3]. The compound is listed in multiple compound vendor catalogs as a research-grade screening molecule (typical purity ≥95%) and is available in milligram to gram quantities for biochemical and cellular pharmacology studies.

Why 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide Cannot Be Replaced by a Generic Pyridazinone Analog


The 2-arylacetamide pyridazinone scaffold is exquisitely sensitive to both the position and electronic nature of aryl substituents. In the foundational SAR study of 2013, the pyridazinone C-4 position tolerated diverse modifications, whereas C-6 was remarkably intolerant [1]. Critically, the aryl group at the terminus of the N-2 acetamide chain—and specifically para-substitution with electronegative groups—was shown to be a primary driver of FPR potency and selectivity [1][2]. The 2022 anti-inflammatory screening of 177 pyridazinone-related compounds confirmed that NF-κB inhibitory activity does not correlate with FPR agonism alone; rather, specific substitution patterns gate access to distinct signaling pathways [3]. Therefore, interchanging a regioisomer that moves chlorine from ortho to para or fluorine from para to ortho is not a conservative substitution—it alters both the conformational landscape of the acetamide side chain (as evidenced by crystallographic dihedral angles [4]) and the compound's FPR subtype selectivity profile. The quantitative evidence below substantiates why this specific substitution matrix matters.

Quantitative Differentiation Evidence for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide vs. Closest Analogs


Regioisomeric Substitution Defines FPR Subtype Selectivity Potential – Ortho-Cl / Para-F vs. Swapped Regioisomer

The target compound bears 2-chlorophenyl at the pyridazinone 3-position and 4-fluorophenyl at the acetamide terminus. Its direct regioisomer, N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (ChemDiv IB05-5453), swaps the Cl and F positions: 4-fluorophenyl at the pyridazinone 3-position and 2-chlorophenyl on the acetamide nitrogen . In the 2013 Giovannoni SAR, moving from a 4-substituted benzyl at C-4 to an unsubstituted benzyl reduced FPR2 agonist activity, while the concomitant presence of F or methylenedioxy in the arylacetamide side chain modulated the activity profile [1]. Across the broader 177-compound pyridazinone series screened in 2022, the para-fluorine substituent on the acetamide chain phenyl was associated with enhanced anti-inflammatory NF-κB inhibitory activity compared to unsubstituted or ortho-substituted analogs [2].

Formyl peptide receptor GPCR agonism structure–activity relationship

Para-Fluorophenyl Acetamide Pharmacophore Aligns with Anti-Inflammatory NF-κB Inhibition SAR

In the 2022 screening of 177 pyridazinone and structurally related derivatives for LPS-induced NF-κB transcriptional inhibition in human THP1-Blue monocytic cells, 48 compounds demonstrated anti-inflammatory activity [1]. Among the SAR classification models developed, the para-fluorine substituent on the phenyl of the acetamide chain was identified as a favorable structural feature for NF-κB inhibitory activity [1]. In contrast, analogs lacking para-substitution or bearing alternative substituents showed variable activity. For context, the most potent pyridazinones in this series (compounds 71 and 84) achieved nanomolar-range IC₅₀ values against LPS-induced NF-κB, with 46 of the 48 actives demonstrating no cytotoxicity (IC₅₀ > 22–26 μM) [1]. The target compound's para-fluorophenyl acetamide terminus maps directly onto this favorable SAR feature.

Anti-inflammatory NF-κB inhibition pyridazinone SAR

Biased GPCR Agonism Potential – Pyridazinone Scaffold Engages FPR-Dependent and FPR-Independent Pathways

A 2019 study in the Journal of Medicinal Chemistry demonstrated that functionalized pyridazin-3(2H)-ones can act as highly potent and biased formyl peptide receptor agonists [1]. Compound 17b, a chiral 2-arylacetamido-pyridazinone, exhibited biased agonism at FPRs and conferred cardioprotective effects in murine ischemia–reperfusion injury independent of Ca²⁺ mobilization magnitude [1][2]. This is significant because it establishes that subtle structural modifications within this chemotype can decouple G-protein signaling from β-arrestin recruitment, enabling pathway-selective pharmacology. The target compound, with its distinctive ortho-Cl / para-F substitution, occupies a region of chemical space adjacent to the biased agonist series described by Deora et al., and represents a candidate for biased signaling profiling.

Biased agonism GPCR signaling functional selectivity

Crystallographically Confirmed Conformational Landscape of the N-(4-Fluorophenyl)acetamide Side Chain

The crystal structure of 2-[4-(2-chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide has been solved at atomic resolution, providing the only publicly available three-dimensional structural data for a pyridazinone-acetamide bearing the same N-(4-fluorophenyl)acetamide terminus as the target compound [1]. The structure reveals an intramolecular C—H⋯O hydrogen bond between the fluorobenzene ring ortho-hydrogen and the acetamide carbonyl oxygen, constraining the dihedral angle between the fluorobenzene ring and the acetamide plane to 14.7(4)° [1]. This constrained conformation is expected to be conserved in the target compound, providing a defined pharmacophoric geometry for receptor docking that differs substantially from N-(2-fluorophenyl) or N-(3-fluorophenyl) regioisomers.

X-ray crystallography conformational analysis intramolecular hydrogen bonding

Patent Landscape Differentiation – Ortho-Chlorophenyl Pyridazinones Represent Underexplored IP Space vs. Para-Substituted Analogs

A survey of the FPR agonist patent literature reveals that the vast majority of exemplified pyridazinone acetamides bear para-substituted phenyl groups at the pyridazinone 3-position (e.g., 4-fluorophenyl, 4-chlorophenyl, 4-methoxyphenyl) [1]. The target compound's 2-chlorophenyl (ortho-Cl) substituent at this position is notably underrepresented in both patent disclosures and peer-reviewed SAR studies. This ortho-substitution pattern introduces steric hindrance that may reduce CYP-mediated metabolism at the adjacent position and alter the rotational freedom of the C-3 aryl ring relative to the more common para-substituted analogs [2]. From a freedom-to-operate perspective, compounds with ortho-substituted C-3 phenyl groups may occupy less congested intellectual property space, facilitating novel composition-of-matter claims.

Patent analysis intellectual property chemical novelty

Physicochemical Property Differentiation – logP and Solubility Profile vs. Bis-4-Fluorophenyl and 4-Chlorophenyl Analogs

Physicochemical data from the ChemDiv screening compound database for the closest commercially cataloged analogs provide a baseline for property comparison. The regioisomer 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide (IB05-5453) exhibits logP = 3.39, logD = 3.39, and logSw = −3.96 . The target compound's ortho-chlorophenyl at C-3 is expected to modestly reduce logP relative to the para-chloro regioisomer due to reduced molecular planarity and increased solvent-accessible polar surface area, while the para-fluorophenyl acetamide terminus provides a favorable balance of lipophilicity and metabolic stability compared to the 2-fluorophenyl analog .

Physicochemical properties logP solubility drug-likeness

Recommended Application Scenarios for 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide Based on Quantitative Evidence


FPR Subtype Selectivity Profiling – Differentiating FPR1 vs. FPR2 vs. FPR3 Agonism

Deploy this compound in a panel of FPR1-, FPR2-, and FPR3-transfected HL-60 cell Ca²⁺ flux assays to establish its selectivity fingerprint. The ortho-Cl / para-F substitution pattern occupies chemical space distinct from the well-characterized 4-bromophenyl reference compounds (14m, 14x, 14e, 14a) and the 4-anilino-5-substituted series [1][2]. Compare directly against the reference FPR1-selective agonist 8a (EC₅₀ = 45 nM) and FPR2-preferring agonists 13a (EC₅₀ = 35 nM) and 27b (EC₅₀ = 61 nM) [2]. The crystallographically validated near-planar N-(4-fluorophenyl)acetamide conformation (dihedral ≈14.7°) [3] provides a rigid pharmacophoric constraint for molecular docking into FPR1 and FPR2 homology models, enabling structure-based interpretation of selectivity.

Anti-Inflammatory Pathway Dissection – NF-κB Inhibition vs. FPR Agonism Correlation Studies

Use this compound in LPS-stimulated THP1-Blue NF-κB reporter assays to determine whether its anti-inflammatory activity correlates with, or is independent of, FPR agonism. The 2022 Cantini et al. study established that only 4 of 17 sub-micromolar FPR agonists inhibited LPS-induced NF-κB, demonstrating pathway divergence [1]. As a pyridazinone bearing the para-fluorophenyl acetamide substructure favorable for NF-κB inhibition, yet with a novel ortho-Cl C-3 substituent, this compound is well-positioned to help define the structural boundaries between FPR-dependent and FPR-independent anti-inflammatory mechanisms. Include fMLF (5 nM) and WKYMVM (5 nM) as FPR peptide agonist controls that do not inhibit NF-κB [1].

Biased Agonism Screening – β-Arrestin Recruitment vs. G-Protein Signaling at FPR1/FPR2

Evaluate this compound in complementary β-arrestin recruitment (BRET or PathHunter) and Ca²⁺ mobilization (FLIPR) assays using FPR1- and FPR2-transfected HEK293 cells. Calculate bias factors (Δlog(τ/KA) or ΔΔlog(Emax/EC₅₀)) relative to the balanced reference agonist WKYMVM. The 2019 Deora et al. study demonstrated that pyridazinone FPR agonists can exhibit substantial signaling bias, with compound 17b showing cardioprotective efficacy that did not correlate with Ca²⁺ mobilization potency [2][3]. The target compound's ortho-Cl substituent at the C-3 phenyl introduces steric bulk absent from the Deora series, potentially yielding a novel bias signature with therapeutic implications for ischemia–reperfusion injury or inflammatory disorders.

Chemical Tool for Structural Biology – Co-crystallization and Biophysical Binding Studies

Leverage the crystallographically characterized N-(4-fluorophenyl)acetamide conformation (C—H⋯O intramolecular hydrogen bond, dihedral = 14.7°) [1] as a structurally rigid ligand for co-crystallization trials with FPR1 or FPR2. The ortho-chlorophenyl group provides anomalous scattering (Cl K-edge ≈ 2822 eV) for experimental phasing in X-ray crystallography. The compound's molecular weight (357.77 Da) and balanced lipophilicity (estimated logP ≈ 3.2–3.4) are compatible with both soaking and co-crystallization protocols. Successful structure determination would provide the first high-resolution view of how an ortho-substituted C-3 phenyl pyridazinone engages the FPR orthosteric site, enabling rational design of next-generation biased agonists.

Quote Request

Request a Quote for 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.